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Quantitative Pharmacokinetic Parameters

The table below summarizes the core quantitative data for enalapril and enalaprilat.

Compound
Volume of
Distribution (Vd)

Protein Binding Notes & Sources

Enalapril 1.0 - 2.4 L/kg [1] Information not specifically
provided in search results

Prodrug; rapidly hydrolyzed to
enalaprilat.

Enalaprilat Information not
explicitly

quantified

Less than 50% [2] Active metabolite; binding is
considered low.

Binds to two sites: 1. Albumin
(low affinity, high capacity) and 2.
Plasma ACE (high affinity, low

capacity) [3]

The high-affinity binding to

ACE is a key factor in its
target-mediated drug

disposition (TMDD).

Experimental Methodologies for Key Parameters

Understanding how these parameters are determined is crucial for experimental design.
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Volume of Distribution

The volume of distribution is a fundamental pharmacokinetic parameter typically determined through non-

compartmental analysis (NCA) following intravenous administration. In a standard study:

Protocol: Administer a known dose of the drug intravenously to subjects.

Data Collection: Collect serial blood samples over a sufficient period to characterize the entire
concentration-time profile.

Analysis: The Vd (often reported as V~z~ or V~ss~) is calculated from the administered dose and
the resulting plasma concentration data. The values for enalapril were likely derived from such

clinical pharmacokinetic studies [1].

Protein Binding

The protein binding of enalaprilat has been investigated using established in vitro techniques. The search

results point to two primary methods:

Equilibrium Dialysis: This method involves separating plasma (or a plasma protein solution) from a

buffer compartment using a semi-permeable membrane. The drug is added and allowed to
equilibrate. The free concentration in the buffer compartment is measured after equilibrium is

reached.
Ultrafiltration: Plasma containing the drug is placed in a device with an ultrafiltration membrane.

Centrifugation forces the unbound fraction of the drug through the membrane, which is then collected
and measured [2]. The finding that enalaprilat binds to two distinct sites (albumin and ACE) suggests

that more sophisticated binding studies, such as saturation binding assays, were used to
characterize the high-affinity, low-capacity site [3].

Pharmacokinetic-Pharmacodynamic (PK/PD)
Relationship

Enalapril is a prodrug, and its active form, enalaprilat, exhibits target-mediated drug disposition

(TMDD), where its high-affinity binding to the angiotensin-converting enzyme (ACE) significantly

influences its pharmacokinetics. This binding results in a biphasic elimination profile: an initial rapid phase

followed by a prolonged terminal phase with a half-life of about 36 hours, driven by slow dissociation from

the ACE target [3].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s527098?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK557708/
https://www.smolecule.com/products/s527098?utm_src=pdf-body
https://go.drugbank.com/drugs/DB00584
https://www.smolecule.com/products/s527098?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0022354923004331
https://www.smolecule.com/products/s527098?utm_src=pdf-body
https://www.smolecule.com/products/s527098?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0022354923004331
https://www.smolecule.com/products/s527098?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The following diagram illustrates the pathway from prodrug administration to its pharmacological effect.
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Oral Administration of Enalapril (Prodrug)

Rapid GI Absorption

Hepatic Hydrolysis
(via Carboxylesterase 1)

Active Metabolite: Enalaprilat

Distribution in Plasma

Low-Affinity Binding
(to Albumin)

  >50% Unbound

High-Affinity Binding
(to Angiotensin-Converting Enzyme)

  <50% Bound

Inhibition of ACE

Blockade of RAAS
(Reduced Angiotensin II)

Pharmacological Effect:
Vasodilation, ↓BP, ↓Cardiac Load
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Pathway from Enalapril Administration to Pharmacological Effect

Key Considerations for Researchers

For scientists in drug development, several factors are critical when working with these parameters:

Impact of TMDD: The high-affinity binding of enalaprilat to ACE means its clearance is saturable and
its disposition is nonlinear. This must be accounted for in PK/PD models [3].

Potency vs. Affinity Shift: Mechanistic PK/PD modeling indicates that the ex vivo potency (IC₅₀) of
enalaprilat is right-shifted from its true binding affinity (K~D~) due to factors like target reserve and

turnover. This demonstrates that in vivo effect is not solely determined by affinity [3].
Population Variability: The conversion of enalapril to enalaprilat and the renal elimination of both

compounds can be influenced by age, disease state (e.g., heart failure, renal impairment), and
genetics, necessitating population-specific modeling [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s527098?utm_src=pdf-bulk
https://www.smolecule.com/products/s527098?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

